4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride
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Overview
Description
4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-3-fluoro-2-methylbenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-methylbenzenesulfonamide
- 4-Bromo-3-fluoro-2-methylbenzenesulfonate
- 4-Bromo-3-fluoro-2-methylbenzenesulfonothioate
Comparison
4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to its sulfonamide, sulfonate, and sulfonothioate counterparts, the sulfonyl chloride derivative is more reactive and can be used to introduce the sulfonyl group into a wide range of substrates.
Properties
Molecular Formula |
C7H5BrClFO2S |
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Molecular Weight |
287.53 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3 |
InChI Key |
ASASFUXLSHKVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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